![molecular formula C17H21N3O4 B2365635 N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203007-07-1](/img/structure/B2365635.png)
N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as DMPEA-2-Me-6-OP, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.
Scientific Research Applications
Synthetic Chemistry Applications
The synthesis and structural characterization of compounds related to N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have been extensively studied. For instance, heterocyclic derivatives of guanidine, including compounds with structural similarities to the target molecule, have been explored for their potential in forming complex structures through reactions with ketenes and subsequent hydrolysis, showcasing the versatility of these compounds in synthetic organic chemistry (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Research
Pyrimidinone and oxazinone derivatives, similar in structure to the specified compound, have been synthesized using citrazinic acid as a starting material, demonstrating significant antimicrobial activities. This includes the development of novel compounds with potential applications in fighting bacterial and fungal infections, comparing favorably with standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Materials Science and Imaging Applications
Research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally related to the compound of interest, has highlighted their use as selective ligands for imaging translocator proteins (18 kDa) with positron emission tomography (PET), indicating potential applications in medical imaging and diagnostics (Dollé et al., 2008).
Crystal Structure Analysis
The study of crystal structures of compounds containing pyrimidin-2-ylsulfanyl acetamides has contributed to the understanding of molecular conformations and interactions, which is crucial in the development of new materials and drugs. These analyses offer insights into the intramolecular and intermolecular forces that govern the stability and reactivity of such compounds (Subasri et al., 2016).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12-8-17(22)20(11-19-12)10-16(21)18-7-6-13-4-5-14(23-2)15(9-13)24-3/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGTWLKGXLSWEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide |
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